molecular formula C10H14O B1582631 2-Methyl-1-phenylpropan-1-ol CAS No. 611-69-8

2-Methyl-1-phenylpropan-1-ol

Cat. No.: B1582631
CAS No.: 611-69-8
M. Wt: 150.22 g/mol
InChI Key: GMDYDZMQHRTHJA-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropan-1-ol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by a phenyl group attached to a propanol backbone. This compound is known for its applications in various chemical syntheses and industrial processes.

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to yield hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces hydrocarbons.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

2-Methyl-1-phenylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-phenylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its secondary alcohol nature allows for diverse chemical reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-methyl-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYDZMQHRTHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870687
Record name 2-Methyl-1-phenylpropan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-69-8, 14898-86-3
Record name 2-Methyl-1-phenyl-1-propanol
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Record name 2-Methyl-1-phenylpropan-1-ol
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Record name Benzenemethanol, alpha-(1-methylethyl)-, (R)-
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Record name 2-Methyl-1-phenylpropan-1-ol
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Record name 2-methyl-1-phenylpropan-1-ol
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Record name 2-METHYL-1-PHENYLPROPAN-1-OL
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Synthesis routes and methods I

Procedure details

Sodium borohydride (6.5 g, 0.17 mol) was added in portions over a 2 h period to a solution of isobutyrophenone (50 g, 0.34 mol) in ethanol (150 mL) under nitrogen. The reaction mixture was stirred at room temperature for 2 h. Ethanol was removed under reduced pressure. The reaction mixture was added to water (100 mL) and extracted with methylene chloride (3×100 mL). The organic extract was collected, dried (anhy. MgSO4), and concentrated to give 2-methyl-1-phenyl-1-propanol (48 g, 94% yield): bp 62° C. at 0.1 mm; 1H NMR (CDC13) 0.75 (d, J=7, 3 H), 0.96 (d, J=7, 3 H), 1.98 (m, 1 H), 2.90 (bs, 1 H), 4.25 (d, J=7, 1 H), and 7.31 (s, 5 H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

12.2 mg (2×10-5 moles) of [Ir(PPEI)COD]+ClO4- (+) were suspended in 50 ml of isopropanol and oxidized with air for 4 hours. The resulting yellow solution was then degasified at reflux for 20 minutes in a nitrogen flow and successively treated with 4.4 ml of a deaerated isopropanol solution of KOH (4 mg of KOH), effecting a preliminary reduction for 30 minutes at reflux in N2. 3.0 ml of deaerated isobutyrophenone was then added to the solution. After 120 minutes a conversion to phenylisopropylcarbinol (+) of 92.1% with an e.e. of 13% was obtained. Ratios:
[Compound]
Name
Ir(PPEI)COD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
4 mg
Type
reactant
Reaction Step Six
Quantity
4.4 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 was repeated except that (+)-norephedrine hydrochloride was replaced by (-)-norephedrine hydrochloride, triglyme was replaced by 0.4 ml of dimethylformamide, dimethyl sulfide was replaced by diethyl sulfide, monochlorobenzene was replaced by 1,2-dichloroethane, (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one was replaced by 0.27 g (1.85 mmoles) of phenyl isopropyl ketone, and the reduction reaction was conducted for 18.5 hours, to obtain 0.27 g of crude (-)-phenylisobutyl alcohol.
[Compound]
Name
(+)-norephedrine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.27 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
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Reaction Step Nine
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-Methyl-1-phenylpropan-1-ol in chemical synthesis?

A1: this compound serves as a valuable chiral building block in organic synthesis. It's commonly employed as a starting material for producing various pharmaceuticals, including antihypertensive agents and spasmolytics (anti-epileptic agents). []

Q2: What makes the synthesis of (R)-2-Methyl-1-phenylpropan-1-ol challenging using traditional chemical methods?

A2: The presence of a branched alkyl chain in 2-Methyl-1-phenylpropan-1-one, the ketone precursor to this compound, poses significant challenges for enantioselective reduction using traditional chemical catalysts. [, ] Achieving high enantiomeric excess (ee) of the desired (R)-enantiomer is often difficult with conventional methods.

Q3: How does biocatalysis offer a greener and more efficient approach to synthesizing (R)-2-Methyl-1-phenylpropan-1-ol?

A3: Researchers have successfully employed biocatalysts like Lactobacillus kefiri P2 and Lactobacillus paracasei BD101 for the enantioselective reduction of 2-Methyl-1-phenylpropan-1-one to (R)-2-Methyl-1-phenylpropan-1-ol. [, ] These whole-cell biocatalysts provide a green and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity and yields under mild reaction conditions.

Q4: What factors influence the efficiency of biocatalysts in producing (R)-2-Methyl-1-phenylpropan-1-ol?

A4: Studies indicate that steric factors of the ketone substrate significantly impact the conversion rate and enantiomeric excess of the produced (R)-2-Methyl-1-phenylpropan-1-ol. [] Further research is needed to fully elucidate the mechanism and optimize reaction parameters for maximizing yield and ee with different biocatalysts.

Q5: Have there been successful examples of scaling up the biocatalytic production of (R)-2-Methyl-1-phenylpropan-1-ol?

A5: Yes, researchers have demonstrated the feasibility of scaling up the biocatalytic synthesis of (R)-2-Methyl-1-phenylpropan-1-ol. For instance, using Lactobacillus paracasei BD101, a scaled-up production yielded 4.61 grams of enantiopure (R)-2-Methyl-1-phenylpropan-1-ol. [] This highlights the potential for industrial-scale production of this valuable chiral building block using environmentally friendly biocatalytic approaches.

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